molecular formula C18H24N4O3S B12586094 2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide

2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide

Cat. No.: B12586094
M. Wt: 376.5 g/mol
InChI Key: RWRZNDRDEFMLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide is a synthetic small molecule characterized by a benzimidazole core linked to a sulfanyl-acetamide moiety. This compound is hypothesized to exhibit pharmacological activity due to structural motifs shared with kinase inhibitors or protease modulators, though specific therapeutic targets remain under investigation .

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]sulfanyl-N-propylacetamide

InChI

InChI=1S/C18H24N4O3S/c1-2-7-19-16(23)13-26-18-20-14-5-3-4-6-15(14)22(18)12-17(24)21-8-10-25-11-9-21/h3-6H,2,7-13H2,1H3,(H,19,23)

InChI Key

RWRZNDRDEFMLSM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis typically begins with readily available precursors, including:

General Synthetic Pathway

A generalized synthetic pathway for the preparation of this compound can be summarized as follows:

  • Formation of Benzimidazole Derivative :

    • React a suitable benzimidazole precursor with a morpholine derivative under acidic or basic conditions to form a morpholinyl-substituted benzimidazole.
  • Sulfanylation :

    • Introduce a sulfanyl group to the benzimidazole using reagents such as thiol compounds or sulfur sources (e.g., Lawesson's reagent) in a solvent like DMF (dimethylformamide) at elevated temperatures.
  • Acetylation :

    • React the sulfanylated benzimidazole with propylacetamide to form the final product. This step may require activation of the carbonyl group in propylacetamide, often achieved through coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Purification :

    • The crude product is typically purified using techniques such as recrystallization or chromatography.

Research Findings and Yield Data

Research indicates that yields for this compound can vary significantly based on the specific conditions employed during synthesis. Typical yields reported in literature range from 50% to 85% , contingent upon factors such as:

  • Reaction temperature
  • Duration of reaction
  • Purity of starting materials

Analytical Techniques for Characterization

To confirm the successful synthesis of 2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide, various analytical techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Determines molecular structure and purity
Mass Spectrometry (MS) Confirms molecular weight and composition
Infrared Spectroscopy (IR) Identifies functional groups present
High-Performance Liquid Chromatography (HPLC) Assesses purity and separates components

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide involves its interaction with specific molecular targets. The compound is known to modulate lysosomal pH by facilitating the transmembrane transport of anions across vesicular and cellular phospholipid membranes. This disruption of lysosomal pH homeostasis can lead to the inactivation of lysosomal enzymes, thereby affecting various cellular processes .

Comparison with Similar Compounds

2-({1-[2-(Isopropylamino)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide (CAS 606111-40-4)

  • Key Differences: Substituent at Ethyl Chain: Replaces 4-morpholinyl with isopropylamino, reducing polarity. Acetamide Tail: N-propyl vs. N-(1,3-thiazol-2-yl), altering hydrogen-bonding capacity and steric bulk.
  • Implications: The isopropylamino group may lower aqueous solubility compared to the morpholinyl derivative, while the thiazol ring could enhance target binding affinity .

2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide

  • Substituents: Diphenylmethyl and pyrazin-2-yl groups introduce lipophilicity and heteroaromatic interactions.
  • Implications : The oxadiazole core may confer distinct electronic properties, affecting redox stability and receptor selectivity .

Comparison with Analogues

Compound Key Synthetic Steps Yield (%) Reaction Conditions
CAS 606111-40-4 S-alkylation of benzimidazole-thione with 2-chloro-N-(thiazol-2-yl)acetamide ~65–70 DMF, LiH, 3–5 h stirring
Oxadiazole Derivative Regioselective S-alkylation of oxadiazole-thione with 2-chloro-N-(pyrazin-2-yl)acetamide ~75 EtOH, RT, 2–3 h

The target compound likely requires optimized conditions (e.g., DMF/LiH) for efficient coupling, similar to CAS 606111-40-4 .

Pharmacological and Physicochemical Comparisons

Solubility and Bioavailability

  • Target Compound: The 4-morpholinyl group enhances solubility (predicted logP ~2.1) compared to the isopropylamino analogue (logP ~3.4) .

Binding Affinity and Selectivity

  • Hypothetical Kinase Inhibition : The benzimidazole core in the target compound may mimic ATP-binding motifs, similar to kinase inhibitors like Imatinib.
  • Thiazol vs. Morpholinyl : Thiazol in CAS 606111-40-4 could enhance binding to cysteine proteases, while morpholinyl may target kinases .

Toxicity and Metabolic Stability

  • Target Compound: Morpholinyl groups are associated with lower hepatotoxicity compared to isopropylamino groups, which may undergo oxidative deamination .

Biological Activity

2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide is a complex organic compound with a molecular formula of C18H24N4O3S and a molecular weight of approximately 376.5 g/mol. Its structure incorporates a benzimidazole moiety, morpholine ring, and a sulfanyl group, suggesting potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound's unique structure can be represented as follows:

Chemical Structure C18H24N4O3S\text{Chemical Structure }\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}

Key Structural Features

  • Benzimidazole Core : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Morpholine Ring : Often enhances solubility and bioavailability.
  • Sulfanyl Group : May facilitate interactions with biological macromolecules.

Biological Activity

Preliminary studies suggest that compounds similar to 2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide exhibit a range of biological activities:

Antimicrobial Activity

Research indicates that benzimidazole derivatives have significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrated notable activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:

CompoundMIC (µg/ml)Target Organism
Compound 150S. typhi
Compound 2250C. albicans
Compound 362.5S. aureus

These findings suggest that 2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide may possess similar antimicrobial properties, warranting further investigation.

Anticancer Potential

Benzimidazole derivatives have been explored for their anticancer activities. A review highlighted that certain derivatives showed efficacy against various cancer cell lines, indicating the potential of compounds like 2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide in oncology.

The exact mechanism of action for 2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide remains to be elucidated. However, it is hypothesized that its interaction with DNA or specific enzymes may play a crucial role in its biological activity. Studies utilizing techniques such as molecular docking and biochemical assays are essential to clarify these interactions.

Synthesis

The synthesis of 2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide can be achieved through several routes involving the coupling of the benzimidazole derivative with morpholine and subsequent modification to introduce the propylacetamide group. Each synthetic step requires optimization to ensure high yield and purity.

Case Studies

Recent literature has documented various case studies illustrating the efficacy of benzimidazole derivatives in treating infections and tumors. For example, one study reported significant antibacterial effects against resistant strains of Staphylococcus aureus, while another highlighted the cytotoxic effects on cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.